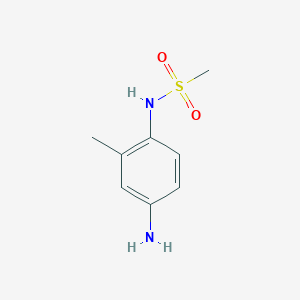

N-(4-amino-2-methylphenyl)methanesulfonamide

Description

N-(4-Amino-2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a 4-amino-2-methylphenyl ring. This compound is synthesized via multi-step reactions, starting from precursors like 2-amino-5-nitrophenol. Key steps include nitro group reduction, methanesulfonyl chloride coupling, and substitution reactions to introduce functional groups (e.g., dimethoxybenzyloxy) . Its structural identity is confirmed via spectroscopic methods (IR, NMR, MS) and crystallography . The compound’s CAS number (51765-60-7) and synonyms (e.g., N-(2-Phenoxy-4-aminophenyl)methanesulfonamide) are well-documented .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNPUXVZTIPREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367943 | |

| Record name | N-(4-amino-2-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-01-2 | |

| Record name | N-(4-Amino-2-methylphenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57165-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-amino-2-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. N-(4-amino-2-methylphenyl)methanesulfonamide exhibits significant antibacterial properties, making it a candidate for further development in treating bacterial infections. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria .

Cancer Research

Recent studies have investigated the potential of this compound as an anti-cancer agent. Its ability to inhibit specific enzymes involved in tumor growth has been noted, particularly in the context of drug design aimed at targeting angiogenesis pathways. This compound may serve as a scaffold for developing new anti-cancer drugs by modifying its functional groups to improve potency and selectivity .

Pharmaceutical Applications

Drug Formulation

The compound is utilized in the formulation of various pharmaceutical products. Its solubility and stability profile make it suitable for incorporation into tablets and injectable solutions. The presence of the sulfonamide group contributes to its bioactivity, which is essential for therapeutic efficacy.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for developing methods to quantify sulfonamide derivatives in biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) utilize this compound to establish calibration curves and validate analytical methods for drug monitoring .

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound typically involves reducing 4-nitro-N-methylphenylmethanesulfonamide using hydrazine hydrate as a reducing agent. This method not only improves yield but also reduces production costs, making it suitable for industrial applications .

| Synthesis Method | Yield (%) | Reducing Agent | Reaction Conditions |

|---|---|---|---|

| Hydrazine Reduction | >92 | Hydrazine Hydrate | 25-100 °C |

| PdO/C Catalysis | ~89 | Palladium Catalyst | Alcohol + HCl Solvent |

Case Studies

-

Antibacterial Efficacy Study

A study conducted by researchers evaluated the antibacterial activity of this compound against various strains of Staphylococcus aureus. The results demonstrated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential use in treating resistant infections . -

Cancer Cell Line Testing

In vitro tests on cancer cell lines showed that modifications to the this compound structure could enhance cytotoxic effects. Researchers reported that certain derivatives were effective in inducing apoptosis in cancer cells, paving the way for further development into therapeutic agents . -

Analytical Method Development

An analytical method was developed using HPLC to quantify this compound in plasma samples. The method demonstrated high sensitivity and specificity, making it suitable for pharmacokinetic studies in clinical trials .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Key Observations :

- In contrast, the 3-methyl isomer exhibits non-planar geometry, reducing conjugation and altering NMR shifts .

- Electron-Withdrawing Groups : The nitro group in N-(4-chloro-2-nitrophenyl)methanesulfonamide creates electronic strain, making it a reactive intermediate for heterocyclic synthesis .

- Polar Groups : Methoxy or ethanesulfonyl substituents (e.g., in ) improve solubility but may reduce membrane permeability.

Spectroscopic and Crystallographic Differences

- NMR Shifts: The 2-methyl substituent in this compound causes upfield shifts in aromatic protons (δ 6.8–7.2 ppm) compared to 3-methyl analogues (δ 7.1–7.5 ppm) .

- Hydrogen Bonding: Compounds like N-(2-formylphenyl)-4-methylbenzenesulfonamide form C–H⋯O hydrogen bonds, creating dimeric structures that stabilize crystals . Such interactions are absent in the target compound due to its amino group’s electron-donating nature.

- Crystal Packing : N-(4-chloro-2-nitrophenyl)methanesulfonamide exhibits centrosymmetric head-to-tail interactions, forming chains via intermolecular H-bonds . This contrasts with the target compound’s less directional packing.

Biological Activity

N-(4-amino-2-methylphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group and an amino group, which are critical for its reactivity and biological properties. The molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, analogs and structurally similar compounds have shown promising results in various studies:

- Anti-inflammatory Activity : Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Selective COX-2 inhibitors are particularly valuable in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs.

- Antiviral Properties : Some derivatives of sulfonamide compounds have demonstrated antiviral effects, particularly against viruses such as HIV and HBV. Mechanisms include the enhancement of intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Case Studies and Experimental Results

- Cyclooxygenase Inhibition : A study on sulfonamide derivatives indicated that modifications to the amine group could enhance selectivity towards COX-2 inhibition. This suggests that this compound could be optimized for anti-inflammatory applications.

- Antiviral Activity : Research on similar phenylbenzamide derivatives has shown significant antiviral activity against HBV. For instance, derivatives were reported to have IC50 values in the low micromolar range, indicating potent inhibition of HBV replication .

- Cytotoxicity Assessment : In vitro studies evaluating the cytotoxic effects of related compounds indicated that specific structural modifications could lead to varying degrees of cytotoxicity against cancer cell lines. This highlights the importance of structure-activity relationships in developing effective therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of this compound compared to related compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Potential anti-inflammatory, antiviral | Unique sulfonamide structure |

| Nimesulide | Established anti-inflammatory | Nitro group instead of amino |

| Sulfanilamide | Antibiotic | Simple sulfanilamide structure |

| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | Precursor for reduction | Contains a nitro group |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Varies based on substitution pattern | Different substitution affecting activity |

Q & A

Q. What are the standard synthetic routes for N-(4-amino-2-methylphenyl)methanesulfonamide, and how can intermediates be characterized?

The compound is typically synthesized via sulfonylation of aromatic amines. For example, nitro reduction followed by sulfonyl chloride coupling is a common approach. In one protocol, 2-amino-5-nitrophenol is reacted with methanesulfonyl chloride in the presence of a base (e.g., NaH) in dry DMF. The nitro group is subsequently reduced using Zn/FeCl₃ to yield the final amine . Characterization involves NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry to confirm molecular weight .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

Solubility screening in polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 4–7) is recommended. Stability tests under varying temperatures and light conditions should include HPLC monitoring for degradation products. For instance, analogs like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide derivatives require storage at –20°C to prevent hydrolysis .

Q. What spectroscopic techniques are critical for confirming the sulfonamide moiety?

IR spectroscopy identifies the S=O stretch (~1350–1160 cm⁻¹). ¹H NMR reveals the sulfonamide NH proton as a broad singlet (~δ 9–10 ppm), while ¹³C NMR detects the sulfonyl carbon at ~δ 45–50 ppm. X-ray crystallography (e.g., for analogs like N-(2-hydroxy-5-nitrophenyl)methanesulfonamide) confirms bond angles and dihedral deviations .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonamide derivatives be resolved?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., ethanol solvates vs. anhydrous forms) require rigorous refinement using software like SHELXL. For example, ethanol molecules in N-(2-hydroxy-5-nitrophenyl)methanesulfonamide solvates form O–H∙∙∙O and N–H∙∙∙O bonds, altering packing compared to unsolvated analogs. Multi-temperature XRD and DFT calculations can validate observed deviations .

Q. What strategies mitigate side reactions during functionalization of the aromatic amine group?

Protecting the amine with acetyl or tert-butoxycarbonyl (Boc) groups before sulfonylation reduces undesired coupling. For example, in the synthesis of Carolacton precursors, selective protection of the 4-amino group enables regioselective oxazoline ring formation at the 2-methyl position . Post-functionalization deprotection (e.g., acidic cleavage of Boc) requires careful pH control to avoid sulfonamide hydrolysis .

Q. How can computational models predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR studies using descriptors like logP, polar surface area, and hydrogen-bonding capacity are effective. For COX-2 inhibitors (e.g., NS-398 analogs), ligand efficiency metrics correlate with IC₅₀ values. MD simulations further assess binding stability in enzyme active sites .

Q. What analytical methods resolve discrepancies in reaction yields for multi-step syntheses?

Use inline LC-MS to track intermediates in real time. For example, during nitro-to-amine reduction (Zn/FeCl₃), incomplete conversion results in residual nitrophenyl byproducts. Gradient HPLC with UV detection (λ = 254 nm) quantifies purity, while GC-MS identifies volatile impurities (e.g., unreacted methanesulfonyl chloride) .

Methodological Considerations

Q. How should researchers design stability studies for sulfonamide derivatives in biological matrices?

Incubate the compound in plasma or serum at 37°C, sampling at 0, 6, 12, and 24 hours. Quench reactions with acetonitrile, then analyze via UPLC-MS/MS. For N-(4-amino-2-methylphenyl)methanesulfonamide, monitor hydrolysis to methanesulfonic acid and 4-amino-2-methylaniline, which indicate instability .

Q. What crystallographic parameters are critical for resolving sulfonamide polymorphism?

Collect high-resolution data (θ > 25°) and refine anisotropic displacement parameters. For analogs like N-(4-methoxy-2-nitrophenyl)methanesulfonamide, the S–N–C(aryl) torsion angle (range: 60–80°) and hydrogen-bonding networks (e.g., R₂²(8) motifs) distinguish polymorphs. Use PLATON to validate intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.